molecular formula C9H10N2O2 B3158989 6-nitro-2,3-dihydro-1H-inden-4-amine CAS No. 860722-19-6

6-nitro-2,3-dihydro-1H-inden-4-amine

Cat. No.: B3158989
CAS No.: 860722-19-6
M. Wt: 178.19 g/mol
InChI Key: YAWSBYUUYGOTGC-UHFFFAOYSA-N
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Description

6-Nitro-2,3-dihydro-1H-inden-4-amine is a nitro-substituted dihydroindenamine derivative. Its structure comprises a fused bicyclic indene scaffold with a nitro group at position 6 and an amine at position 2.

Properties

IUPAC Name

6-nitro-2,3-dihydro-1H-inden-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9-5-7(11(12)13)4-6-2-1-3-8(6)9/h4-5H,1-3,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAWSBYUUYGOTGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=CC(=C2)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-2,3-dihydro-1H-inden-4-amine typically involves the nitration of commercially available indene derivatives followed by reduction and amination steps. One common method involves the nitration of indene using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the desired position. The resulting nitro-indene is then subjected to reduction using a reducing agent such as sodium borohydride to yield the corresponding amine derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

6-nitro-2,3-dihydro-1H-inden-4-amine undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents.

    Substitution: The compound can undergo electrophilic substitution reactions at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used in the presence of catalysts.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 6-amino-2,3-dihydro-1H-inden-4-amine.

    Substitution: Formation of substituted indene derivatives with various functional groups.

Scientific Research Applications

6-nitro-2,3-dihydro-1H-inden-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in the treatment of various diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-nitro-2,3-dihydro-1H-inden-4-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can also participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity.

Comparison with Similar Compounds

Structural and Functional Insights

Positional Isomerism: The position of the nitro group significantly impacts biological activity. For example, this compound (target compound) and its positional isomer 6-nitro-2,3-dihydro-1H-inden-5-amine differ only in the amine's location. This variation may alter electronic distribution and binding affinity to biological targets .

Substituent Effects: Halogenation (e.g., 7-chloro-5-cyclopropyl derivative) introduces steric and electronic effects, which could enhance target selectivity or metabolic stability . Quinoxaline derivatives like 6-nitro-2,3-diphenylquinoxaline demonstrate antitumor activity via cyclophilin J PPIase inhibition, suggesting that the indenamine scaffold could be optimized for similar applications .

Pharmacological Potential: Nitroimidazole analogs (e.g., OPC-67683) show potent antitubercular activity, implying that the nitro group in this compound may confer similar bioactivity .

Biological Activity

6-Nitro-2,3-dihydro-1H-inden-4-amine is an organic compound classified as an indene derivative. It features a nitro group at the 6th position and an amine group at the 4th position of the indene ring, which contributes to its diverse biological activities and potential applications in medicinal chemistry and industrial processes.

The compound is synthesized through a multi-step process involving nitration followed by reduction and amination. The typical synthesis pathway includes:

  • Nitration : Indene is treated with a mixture of nitric acid and sulfuric acid to introduce the nitro group.
  • Reduction : The nitro group is reduced using agents like sodium borohydride to yield the amine derivative.
  • Purification : Techniques such as recrystallization are employed to achieve high purity.

The biological activity of this compound is attributed to its functional groups:

  • Nitro Group : This group can undergo bioreduction to form reactive intermediates that interact with cellular components, influencing various biological pathways .
  • Amine Group : It can participate in hydrogen bonding, affecting the function of biological macromolecules like proteins and enzymes.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. The presence of the nitro group enhances interaction with nucleophilic sites on proteins, potentially leading to enzyme inhibition .

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various derivatives, including those similar to this compound. The results showed:

  • MIC Values :
    • Against E. coli: 0.0195 mg/mL
    • Against Bacillus mycoides: 0.0048 mg/mL
    • Against C. albicans: 0.0048 mg/mL .

Anti-inflammatory Activity

Nitro compounds have been found to exhibit anti-inflammatory properties by inhibiting key enzymes involved in inflammation pathways, such as iNOS and COX-2. This suggests that this compound may serve as a potential lead compound in developing anti-inflammatory agents .

Mechanism Insights

The nitro group acts as both a pharmacophore and a toxicophore, impacting pharmacokinetics and enhancing the overall pharmacodynamic profile of the compound .

Comparison with Similar Compounds

CompoundFunctional GroupsBiological Activity
This compoundNitro, AmineAntimicrobial, Anti-inflammatory
6-Nitro-2,3-dihydro-1H-inden-4-carboxylic acidNitro, CarboxylLimited studies available
6-NitroindoleNitroAnticancer properties noted

The unique combination of functional groups in this compound differentiates it from other similar compounds, potentially enhancing its biological activity .

Research Applications

The compound is being explored for various applications in:

  • Medicinal Chemistry : As a scaffold for developing new drugs targeting microbial infections and inflammatory diseases.
  • Industrial Chemistry : In the synthesis of dyes and pigments due to its unique structural properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-nitro-2,3-dihydro-1H-inden-4-amine
Reactant of Route 2
Reactant of Route 2
6-nitro-2,3-dihydro-1H-inden-4-amine

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